molecular formula C22H27N3O4S B2971711 N'-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896284-07-4

N'-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2971711
CAS No.: 896284-07-4
M. Wt: 429.54
InChI Key: OOFJSXQPSRMIAX-UHFFFAOYSA-N
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Description

N’-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the sulfonylated pyrrolidine intermediate.

    Formation of the Ethanediamide Moiety: The final step involves the reaction of the benzylated intermediate with ethylenediamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Benzyl halides, sulfonyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N’-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.

    N-benzyl-2-pyrrolidone derivatives: Studied for their antioxidant and enzyme inhibitory activities.

Uniqueness

N’-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

N'-benzyl-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16-10-11-17(2)20(13-16)30(28,29)25-12-6-9-19(25)15-24-22(27)21(26)23-14-18-7-4-3-5-8-18/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFJSXQPSRMIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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